1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, commonly known as SD-701, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It is a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4), which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
Mechanism of Action
SD-701 exerts its pharmacological effects by inhibiting the enzyme 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which is responsible for the hydrolysis of cAMP. By inhibiting 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, SD-701 increases the intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the modulation of various cellular processes such as inflammation, apoptosis, and synaptic plasticity.
Biochemical and Physiological Effects:
SD-701 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. In addition, SD-701 has been shown to modulate synaptic plasticity, which is important for learning and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of SD-701 is its high selectivity for 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of SD-701 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Future research on SD-701 could focus on its potential therapeutic effects in other neurological disorders such as epilepsy, stroke, and traumatic brain injury. It could also be studied in combination with other drugs to enhance its therapeutic effects. Furthermore, the development of more soluble analogs of SD-701 could improve its pharmacokinetic properties and increase its translational potential.
Synthesis Methods
The synthesis of SD-701 involves the reaction of 1-(4-chloro-3,5-dimethylphenoxy)acetyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, where the acyl chloride group of the starting material is replaced by the piperidine-4-carboxamide group. The resulting product is then purified by column chromatography to obtain pure SD-701.
Scientific Research Applications
SD-701 has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and neuropathic pain. It has been shown to have anti-inflammatory, neuroprotective, and immunomodulatory effects in preclinical studies.
properties
IUPAC Name |
1-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-10-7-13(8-11(2)15(10)17)22-9-14(20)19-5-3-12(4-6-19)16(18)21/h7-8,12H,3-6,9H2,1-2H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONHMQUSXQWUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.